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Compound Name:
5-(chloromethyl)-2-

phenoxypyridine

CAS No.: 57958-55-1

Cat. No.: B6229295

Get Quote

Target Audience: Researchers, analytical scientists, and drug development professionals.

Scientific Rationale & Molecular Context
5-(Chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) is a highly versatile building block

utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Accurate structural

characterization of this molecule is paramount because the regiochemistry of the pyridine ring

substitutions dictates its downstream reactivity. Nuclear Magnetic Resonance (NMR)

spectroscopy provides the highest resolution for this structural validation[1].

The molecule features a "push-pull" electronic system on the pyridine core that dramatically

impacts its chemical shifts:

Electron-Donating Phenoxy Group (C-2): Donates electron density via resonance,

significantly shielding the adjacent C-3 position and its attached proton, pushing them

upfield[2].
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Electron-Withdrawing Chloromethyl Group (C-5): Inductively withdraws electron density,

deshielding the adjacent H-6 and H-4 protons, pushing them downfield[3].

Understanding these electronic environments is essential for anticipating chemical shifts and

validating the synthesized product.

Predicted NMR Parameters & Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR parameters based on empirical

additivity rules, local electronic environments, and established pyridine chemical shift

behaviors[2][3].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
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Position
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration
Assignment
Rationale

-CH₂Cl 4.55 Singlet (s) - 2H

Deshielded

by the

electronegati

ve chlorine

atom and the

aromatic ring.

H-6 (Py) 8.15 Doublet (d) ~2.5 1H

Highly

deshielded by

the adjacent

pyridine

nitrogen and

meta-oxygen.

H-4 (Py) 7.75
Doublet of

doublets (dd)
~8.5, 2.5 1H

Ortho to H-3,

meta to H-6.

H-3 (Py) 6.95 Doublet (d) ~8.5 1H

Shielded by

resonance

from the

ortho-

phenoxy

group.

H-meta (Ph) 7.40 Triplet (t) ~7.5 2H

Standard

phenoxy

meta protons.

H-para (Ph) 7.20 Triplet (t) ~7.5 1H

Standard

phenoxy para

proton.

H-ortho (Ph) 7.15 Doublet (d) ~7.5 2H Shielded

relative to

meta protons

due to
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oxygen

resonance.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Position

Chemical Shift (δ,
ppm)

Carbon Type
Assignment
Rationale

C-2 (Py) 163.0 Quaternary (C)

Highly deshielded;

directly attached to

the electronegative

oxygen[2].

C-ipso (Ph) 153.5 Quaternary (C)
Attached directly to

the phenoxy oxygen.

C-6 (Py) 147.0 Methine (CH)

Adjacent to the highly

electronegative

pyridine nitrogen.

C-4 (Py) 139.0 Methine (CH)
Para to the oxygen

substituent.

C-5 (Py) 128.5 Quaternary (C)
Substituted with the

chloromethyl group.

C-meta (Ph) 129.5 Methine (CH)
Standard phenoxy

meta carbons.

C-para (Ph) 125.0 Methine (CH)
Standard phenoxy

para carbon.

C-ortho (Ph) 121.5 Methine (CH)
Shielded by oxygen

resonance.

C-3 (Py) 111.5 Methine (CH)

Highly shielded by

ortho-oxygen

resonance[2].

-CH₂Cl 43.5 Methylene (CH₂)

Typical shift for an

allylic/benzylic

chloride.
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Experimental Protocol: Step-by-Step Methodology
To ensure high-fidelity data, the following protocol must be strictly adhered to. Every step is

designed with causality in mind to prevent spectral artifacts and ensure accurate integration[4].

Step 1: Sample Preparation
Massing: Weigh 10–15 mg of 5-(chloromethyl)-2-phenoxypyridine for ¹H NMR, or 30–50

mg if ¹³C NMR is required[4].

Causality: ¹³C has a low natural abundance (~1.1%); higher concentrations are required to

achieve an adequate signal-to-noise (S/N) ratio without excessively long acquisition

times[4].

Solvent Selection: Dissolve the sample in 0.6 mL of Deuterochloroform (CDCl₃) containing

0.03% v/v Tetramethylsilane (TMS).

Causality: CDCl₃ lacks interfering protons and provides a deuterium lock signal to stabilize

the spectrometer's magnetic field. TMS acts as a universal internal standard (0.00 ppm) to

calibrate chemical shifts[5].

Filtration: Pass the solution through a glass wool plug into a clean, 5 mm NMR tube.

Causality: Particulate matter distorts the magnetic field homogeneity, leading to broad,

unresolved peaks and poor shimming[4].

Step 2: Instrument Setup & Tuning
Insertion & Locking: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

Establish a deuterium lock on the CDCl₃ signal.

Tuning & Matching: Tune the probe to the specific Larmor frequencies of ¹H and ¹³C.

Shimming: Perform automated or manual shimming (Z1-Z5 gradients).

Causality: Perfect magnetic field homogeneity is required to resolve fine J-couplings (e.g.,

the 2.5 Hz meta-coupling between H-4 and H-6).
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Step 3: Acquisition Parameters
¹H NMR: Set the number of scans (ns) to 16. Use a relaxation delay (d1) of 1.0 second.

¹³C NMR: Set ns to 512–1024. Use a relaxation delay (d1) of 2.0 seconds.

Causality: Quaternary carbons (C-2, C-5, C-ipso) lack attached protons, resulting in longer

T₁ relaxation times. A longer d1 ensures these carbons fully relax between pulses and

appear above the noise floor[6].

Step 4: Data Processing
Apply an exponential window function (line broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C)

prior to Fourier Transformation (FT) to enhance S/N.

Perform manual phase correction (zero and first order) to ensure all peaks are purely

absorptive.

Apply a polynomial baseline correction to ensure accurate integration values.

Workflow Visualization
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1. Sample Preparation
(10-30 mg in CDCl3 + TMS)

2. Instrument Setup
(Tuning, Matching, Shimming)

3A. 1H NMR Acquisition
(ns=16, d1=1.0s)

3B. 13C NMR Acquisition
(ns=512, d1=2.0s)

4. 2D Validation
(COSY, HSQC, HMBC)

5. Data Processing
(FT, Phase/Baseline Correction)

6. Structural Verification
(Multiplet & Regiochemistry Analysis)

Click to download full resolution via product page

Fig 1: End-to-end NMR characterization workflow for structural validation.
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Trustworthiness: Self-Validating Systems
A robust analytical protocol must be self-validating. Relying solely on 1D NMR can lead to

misassignments due to overlapping aromatic signals. To guarantee absolute structural integrity,

the following 2D NMR experiments must be employed[6]:

¹H-¹H COSY (Correlation Spectroscopy):

Purpose: Maps vicinal and geminal proton couplings.

Validation Checkpoint: Confirms the connectivity of the pyridine ring protons. H-4 (~7.75

ppm) must show a strong cross-peak with H-3 (~6.95 ppm), validating their ortho

relationship[6].

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

Purpose: Correlates protons to their directly attached carbons.

Validation Checkpoint: Resolves overlapping proton signals by dispersing them into the

carbon dimension. The singlet at 4.55 ppm must correlate perfectly with the carbon signal

at 43.5 ppm, confirming the -CH₂Cl group[6].

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: Correlates protons to carbons 2-3 bonds away (²J, ³J).

Validation Checkpoint (Critical Regiochemistry Proof): The chloromethyl protons (~4.55

ppm) must show strong ³J correlations to C-4 (~139.0 ppm) and C-6 (~147.0 ppm). This

definitively proves the chloromethyl group is located at the 5-position and rules out

structural isomers[6].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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Contact our Ph.D. Support Team for a compatibility check
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